Benzyl N-(2-aminoethyl)carbamate hydrochloride
Overview
Description
Benzyl N-(2-aminoethyl)carbamate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol . It is commonly used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its stability and solubility in water, making it a valuable tool in both laboratory and industrial settings .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of new opioid ligands .
Mode of Action
As a reagent, it likely interacts with other compounds to form new opioid ligands .
Biochemical Pathways
Given its use in the synthesis of opioid ligands, it may be involved in pathways related to pain perception and response .
Pharmacokinetics
As a reagent used in synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As a reagent in the synthesis of opioid ligands, its action could potentially contribute to the analgesic effects of these ligands .
Action Environment
As a reagent, its effectiveness and stability would likely be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Benzyl N-(2-aminoethyl)carbamate hydrochloride plays a significant role in various biochemical reactions. It is often used as a protecting group for amines in peptide synthesis, where it interacts with enzymes and proteins involved in the synthesis process. The compound forms stable carbamate linkages with amino groups, protecting them from unwanted reactions during the synthesis . Additionally, this compound can interact with biomolecules such as nucleophiles, facilitating the formation of desired products in biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound may enhance or inhibit the expression of certain genes, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or acidic pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have minimal or no effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound may undergo hydrolysis by specific enzymes, leading to the release of its constituent molecules . These metabolic reactions can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-(2-aminoethyl)carbamate hydrochloride can be synthesized through the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and amides.
Reduction: It can be reduced to yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl N-(2-aminoethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N-Boc-ethylenediamine: Used as a protecting group for amines, similar to Benzyl N-(2-aminoethyl)carbamate hydrochloride.
N-Carbobenzoxy-1,2-diaminoethane hydrochloride: Another protecting group for amines with similar properties.
N-Z-1,2-Diaminoethane hydrochloride: Shares similar applications in organic synthesis.
Uniqueness: this compound is unique due to its specific reactivity and stability under various conditions. Its ability to form stable carbamate linkages makes it particularly valuable in peptide synthesis and other complex organic reactions .
Properties
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507811 | |
Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18807-71-1 | |
Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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